10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Tetrazatricyclo Structure: This step involves the formation of the tricyclic core, often through a series of cycloaddition reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-benzylpiperidin-1-yl)-4-(4-chlorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
- 10-(4-benzylpiperidin-1-yl)-4-(4-fluorophenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
Uniqueness
The uniqueness of 10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione lies in its specific substitution pattern and the presence of the methylphenyl group, which may confer distinct biological activity or physical properties compared to similar compounds.
Properties
Molecular Formula |
C27H27N5O3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
10-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione |
InChI |
InChI=1S/C27H27N5O3/c1-16-7-9-19(10-8-16)32-25(34)20-21-23(28-22(20)26(32)35)29-27(30-24(21)33)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,18,20,22H,11-15H2,1H3,(H2,28,29,30,33) |
InChI Key |
XRJDMXVXGRREGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)NC4=C3C(=O)NC(=N4)N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.